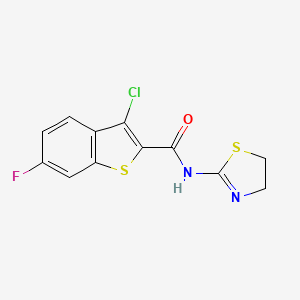

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

CAS No.: 750621-19-3

Cat. No.: VC14500836

Molecular Formula: C12H8ClFN2OS2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750621-19-3 |

|---|---|

| Molecular Formula | C12H8ClFN2OS2 |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17) |

| Standard InChI Key | WIYIHXHWMONCNB-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide, reflecting its benzothiophene core substituted with chlorine and fluorine atoms, coupled to a dihydrothiazole carboxamide moiety . Its molecular formula is C₁₂H₈ClFN₂OS₂, with a molecular weight of 314.8 g/mol .

Key Identifiers and Synonyms

This compound is cataloged under multiple identifiers:

Synonyms include MMV676584, MLS000389777, and 3-chloro-N-(4,5-dihydrothiazol-2-yl)-6-fluorobenzo[b]thiophene-2-carboxamide .

Structural Features

The molecule comprises:

-

A benzothiophene core (a bicyclic system of benzene fused with a thiophene ring).

-

Chlorine at position 3 and fluorine at position 6 on the benzothiophene ring.

-

A carboxamide group at position 2, linked to a 4,5-dihydro-1,3-thiazole ring .

The 2D and 3D structural representations confirm a planar benzothiophene system with the thiazole ring adopting a partially saturated conformation .

Synthesis and Physicochemical Properties

Mass Spectrometry

High-resolution LC-MS data (Thermo Q Exactive HF) shows a precursor ion at m/z 314.9822 [M+H]⁺, with major fragments at m/z 212.9571 (base peak) and 104.0165, indicating cleavage of the thiazole-carboxamide bond .

Nuclear Magnetic Resonance (NMR)

Although specific NMR data for this compound is unavailable, analogous structures exhibit:

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazoline CH₂ (δ 3.4–4.2 ppm), and NH (δ 10.2 ppm).

-

¹³C NMR: Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and thiazoline carbons (δ 25–35 ppm) .

Applications and Future Directions

Medicinal Chemistry Optimization

Key modifications to enhance bioavailability and reduce off-target effects include:

-

Replacing the dihydrothiazole with a pyridine ring to improve metabolic stability.

-

Introducing solubilizing groups (e.g., hydroxyl or amine) at position 7 of the benzothiophene .

Target Identification

Potential targets inferred from structural analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume